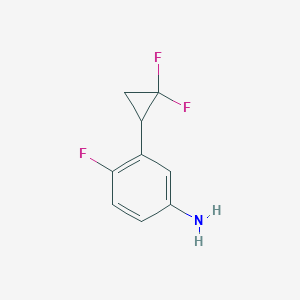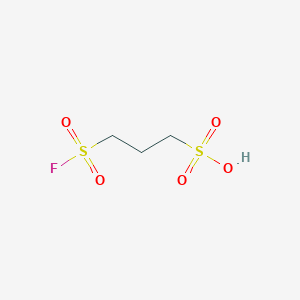
3-スルホプロパン-1-スルホニルフルオリド
概要
説明
3-Sulfopropane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1803571-16-5 . It is a powder form substance and has a molecular weight of 224.66 .
Synthesis Analysis
A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .Molecular Structure Analysis
The IUPAC name of 3-Sulfopropane-1-sulfonyl fluoride is 3-(chlorosulfonyl)propane-1-sulfonyl fluoride . The InChI code is 1S/C3H6ClFO4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2 .Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical and Chemical Properties Analysis
3-Sulfopropane-1-sulfonyl fluoride is a powder form substance . It has a molecular weight of 224.66 .科学的研究の応用
スルホニルフルオリドの合成
3-スルホプロパン-1-スルホニルフルオリドは、様々なスルホニルフルオリドの合成に使用されます。スルホニルフルオリドは、その独自の安定性と反応性のバランスにより、様々な分野で価値のある化合物です。 この化合物は、穏やかな反応条件下でスルホネートまたはスルホン酸をスルホニルフルオリドに変換する容易なカスケードプロセスにおける前駆体として役立ちます .
ケミカルバイオロジー
ケミカルバイオロジーでは、スルホニルフルオリドは共有結合プローブとして使用されます。それらは、互換性のある求電子性のために、活性部位のアミノ酸残基を効率的に標的とします。 3-スルホプロパン-1-スルホニルフルオリドは、このようなプローブを開発するために使用でき、タンパク質の機能と相互作用の研究を支援します .
医薬品用途
製薬業界は、プロテアーゼ阻害剤の開発におけるスルホニルフルオリドの使用から利益を得ています。 3-スルホプロパン-1-スルホニルフルオリドの誘導体を含むこれらの化合物は、活性部位のアミノ酸と反応することにより酵素を不活性化し、新しい薬剤の開発につながります .
抗菌剤
スルホニルフルオリドは、グラム陰性菌の殺菌に有効性が示されています。 3-スルホプロパン-1-スルホニルフルオリドのような化合物は、直接または中間体を通じて標的タンパク質と反応し、新しい抗菌剤を開発するための経路を提供する可能性があります .
診断画像
診断画像、特に陽電子放出断層撮影(PET)の分野では、スルホニルフルオリドは18F標識バイオマーカーを作成するために使用されます。 3-スルホプロパン-1-スルホニルフルオリドは、そのようなマーカーの合成に使用でき、様々な疾患の診断と治療モニタリングを強化します .
材料科学
スルホニルフルオリドの安定性と反応性は、材料科学における用途に適しています。 3-スルホプロパン-1-スルホニルフルオリドは、表面を改質したり、特定の特性を持つ新しい材料を作成するために使用できます .
有機合成
有機合成において、3-スルホプロパン-1-スルホニルフルオリドは、有機分子にスルホニルフルオリド基を導入するための試薬です。 これは、様々な機能を持つ複雑な分子の作成につながる可能性があります .
環境科学
3-スルホプロパン-1-スルホニルフルオリドのような化合物から得られるスルホニルフルオリドは、環境科学において、汚染物質の検出と定量に使用できます。 それらの独特の化学的特性により、感度が高く選択的な分析方法が可能になります .
作用機序
Target of Action
3-Sulfopropane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have diverse applications due to their balance of reactivity and stability .
Mode of Action
The mode of action of 3-Sulfopropane-1-sulfonyl fluoride involves its interaction with its targets. As an electrophilic warhead, it can engage with nucleophiles under suitable reaction conditions . This interaction leads to new activation methods and transformations with click-like reactivity .
Biochemical Pathways
Sulfonyl fluorides in general have been reported to have diverse applications in the development of new synthetic methods . These include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
Pharmacokinetics
Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which could potentially impact their bioavailability .
Result of Action
Sulfonyl fluorides are known to have bactericidal effects . They have been reported to have the ability to kill bacteria such as Bacillus subtilis and lactic acid bacteria .
Action Environment
The action of 3-Sulfopropane-1-sulfonyl fluoride can be influenced by environmental factors. For instance, its stability-reactivity balance makes it attractive for applications under physiological conditions . .
Safety and Hazards
The safety information for 3-Sulfopropane-1-sulfonyl fluoride includes several hazard statements such as H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
将来の方向性
生化学分析
Biochemical Properties
3-Sulfopropane-1-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as sulfotransferases, which are responsible for the sulfonation of various substrates . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the sulfonation process. This interaction is crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 3-Sulfopropane-1-sulfonyl fluoride on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit glycolysis, a critical metabolic pathway, by interacting with key enzymes involved in the process. This inhibition leads to changes in cellular energy production and can affect cell growth and proliferation. Additionally, 3-Sulfopropane-1-sulfonyl fluoride can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering cell death pathways .
Molecular Mechanism
At the molecular level, 3-Sulfopropane-1-sulfonyl fluoride exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, preventing their normal function . This inhibition can lead to a cascade of molecular events, including changes in gene expression and alterations in cellular signaling pathways. The compound’s ability to inhibit enzyme activity is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Sulfopropane-1-sulfonyl fluoride can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to 3-Sulfopropane-1-sulfonyl fluoride can result in sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-Sulfopropane-1-sulfonyl fluoride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of enzyme activity and adverse effects . Studies have shown that high doses of 3-Sulfopropane-1-sulfonyl fluoride can cause toxicity and adverse effects, including changes in bone histopathology and locomotor activity in animal models . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3-Sulfopropane-1-sulfonyl fluoride is involved in various metabolic pathways, particularly those related to sulfonation The compound interacts with sulfotransferases, which catalyze the transfer of sulfonate groups to substrates This interaction affects the overall metabolic flux and can influence the levels of metabolites in the cell
Transport and Distribution
The transport and distribution of 3-Sulfopropane-1-sulfonyl fluoride within cells and tissues are critical for its activity . The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell. The localization and accumulation of 3-Sulfopropane-1-sulfonyl fluoride in specific cellular compartments can affect its activity and function.
Subcellular Localization
3-Sulfopropane-1-sulfonyl fluoride is localized to specific subcellular compartments, which can influence its activity and function . The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. Understanding the subcellular localization of 3-Sulfopropane-1-sulfonyl fluoride is important for elucidating its role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
3-fluorosulfonylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO5S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCVJFCRKOZGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


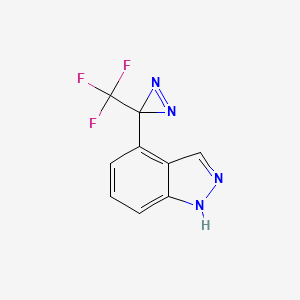
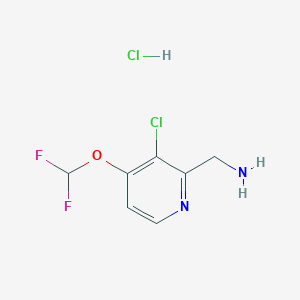
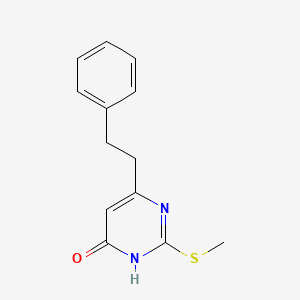
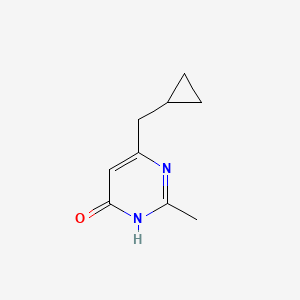
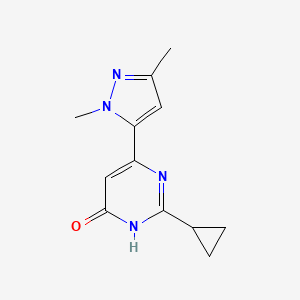
![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487143.png)
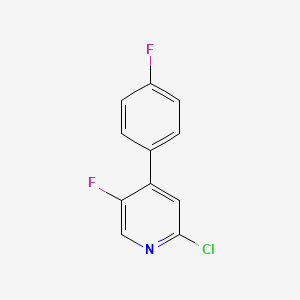
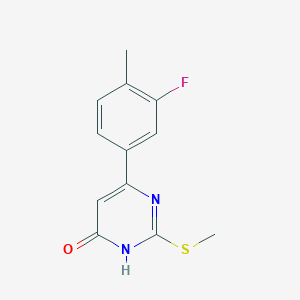
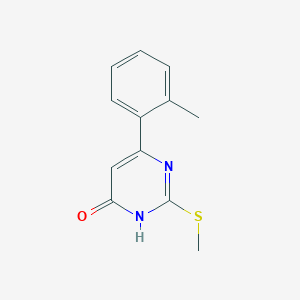
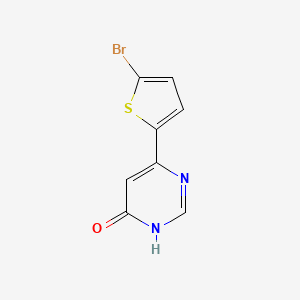
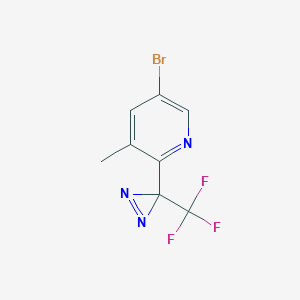
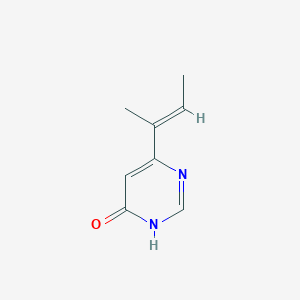
![2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487156.png)
